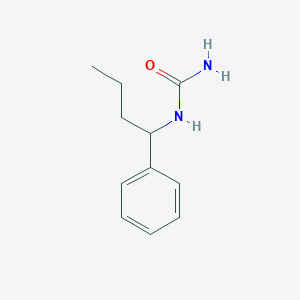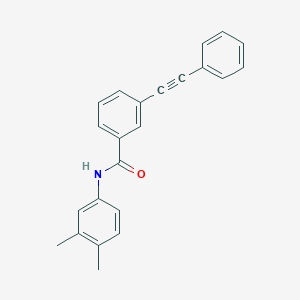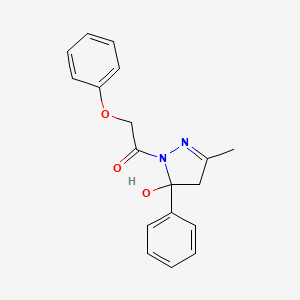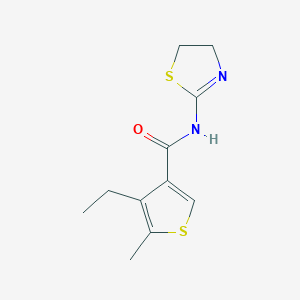
N-(1-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylbutyl)urea, also known as PBuU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PBuU is a urea derivative that has been synthesized through several methods, including the reaction of 1-phenylbutylamine with carbonyl diimidazole. PBuU has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1-phenylbutyl)urea is not fully understood. However, it has been suggested that N-(1-phenylbutyl)urea may exert its effects through the modulation of various signaling pathways. For example, N-(1-phenylbutyl)urea has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may exert its anti-inflammatory effects through the regulation of the immune system.
Biochemical and Physiological Effects
N-(1-phenylbutyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-(1-phenylbutyl)urea has also been found to exhibit antioxidant and anti-cancer effects. These effects make N-(1-phenylbutyl)urea a promising candidate for further research in the field of medicine.
Advantages and Limitations for Lab Experiments
N-(1-phenylbutyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable option for further research. However, N-(1-phenylbutyl)urea also has some limitations. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Additionally, N-(1-phenylbutyl)urea may have limited solubility in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for N-(1-phenylbutyl)urea research. One area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for neurodegenerative diseases. Another area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be conducted to better understand the mechanism of action of N-(1-phenylbutyl)urea and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-phenylbutyl)urea involves the reaction of 1-phenylbutylamine with carbonyl diimidazole. This reaction results in the formation of N-(1-phenylbutyl)urea. The synthesis of N-(1-phenylbutyl)urea has been optimized to increase the yield and purity of the compound, making it a viable option for further research.
Scientific Research Applications
N-(1-phenylbutyl)urea has been found to exhibit various therapeutic applications. One study found that N-(1-phenylbutyl)urea has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that N-(1-phenylbutyl)urea has neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-phenylbutylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVKQXHKDSVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5553398 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)
![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)



